molecular formula C21H19N3O3S B3012506 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide CAS No. 872695-95-9

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B3012506
CAS RN: 872695-95-9
M. Wt: 393.46
InChI Key: NCRWGCAFKGVUPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves a multi-step process as described in the first paper. Initially, phenyl acetic acid is converted into an ester, followed by the formation of hydrazide, and then cyclization in the presence of carbon disulfide (CS2) to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to obtain the target compounds. The structures of the synthesized compounds are confirmed using spectral techniques .

Molecular Structure Analysis

The molecular structure of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined to the benzene ring at angles of 56.18° and 67.84°, respectively. This conformation is stabilized by an intramolecular N—H⋯N hydrogen bond, which is a common feature in such molecules .

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide, the synthesis process of similar sulfanyl acetamide derivatives suggests that these compounds can participate in reactions typical for thiol and amide functional groups. These may include nucleophilic substitution reactions where the thiol group can act as a nucleophile, and amidation reactions where the amide group can be formed or modified .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in the first paper are not explicitly detailed in the abstract. However, the biological screening suggests that these compounds have significant activity against enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). This indicates that the compounds likely possess certain physicochemical characteristics that enable them to interact effectively with biological targets . The crystal structures of related compounds in the second paper provide insights into the conformational preferences of the molecules, which can influence their physical properties, such as solubility and stability, as well as their chemical reactivity .

Scientific Research Applications

Crystal Structure Analysis

Studies on compounds with similar structural characteristics, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, have focused on understanding their crystal structures. These compounds exhibit a folded conformation around the methylene C atom, indicating potential for detailed structural analysis and applications in crystallography (Subasri et al., 2016).

Synthesis and Pharmaceutical Applications

The synthesis of related compounds like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide has been explored for potential pharmaceutical applications. These syntheses often result in the formation of alternative products, providing a basis for the development of novel drugs (Krauze et al., 2007).

Antimicrobial and Hemolytic Activity

Compounds with similar structures have been synthesized and evaluated for antimicrobial and hemolytic activity. For example, derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides displayed variable antimicrobial activity against selected microbial species, indicating potential use in medical and biological research (Rehman et al., 2016).

Antitumor Activity

Research has also been conducted on related compounds to evaluate their antitumor properties. Studies on novel acetamide and pyrrolopyrimidine derivatives containing biologically active moieties have shown significant antitumor activity, suggesting potential applications in cancer research and therapy (Alqasoumi et al., 2009).

Molecular Design and Drug Discovery

Another area of application is in molecular design and drug discovery. For instance, derivatives of benzothiazole acetamide have been studied for their PI3K/mTOR inhibitory activity, providing insights into the design of new therapeutic agents (Stec et al., 2011).

Enzyme Inhibitory Potential

Compounds with similar structures have been synthesized to investigate their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase. This research contributes to the development of new treatments for diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-14-2-4-15(5-3-14)11-22-20(25)12-28-21-9-7-17(23-24-21)16-6-8-18-19(10-16)27-13-26-18/h2-10H,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRWGCAFKGVUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

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